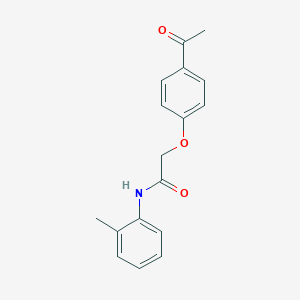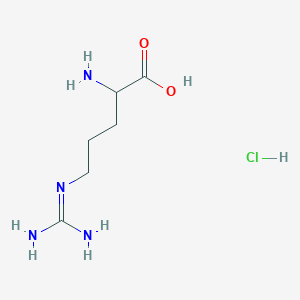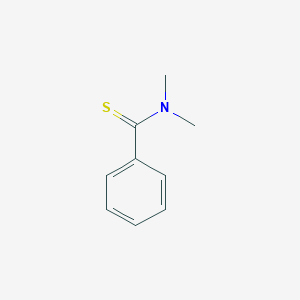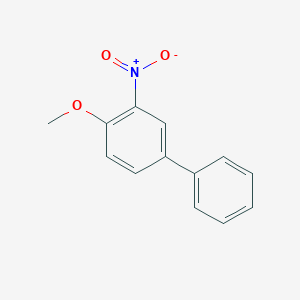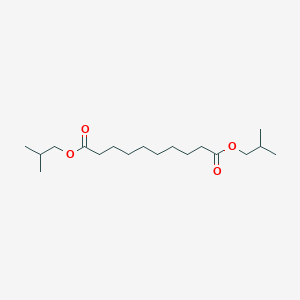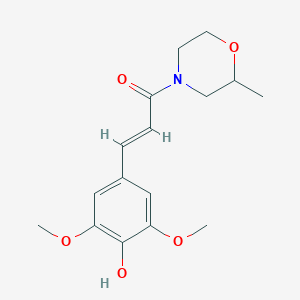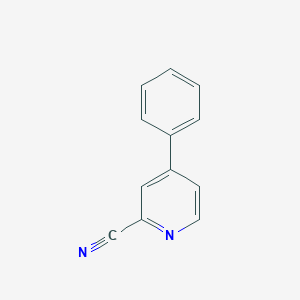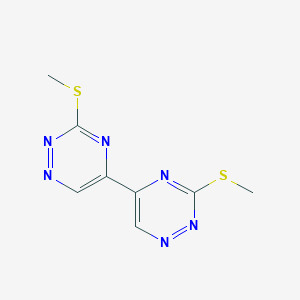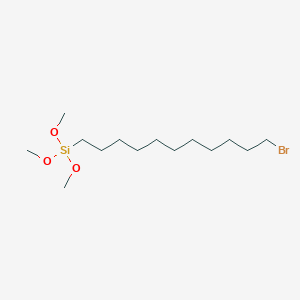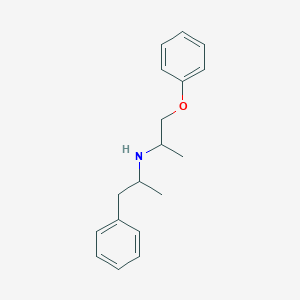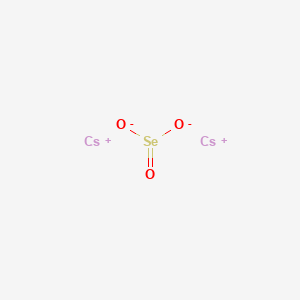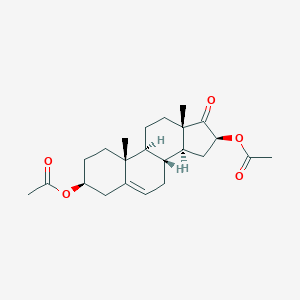
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)-, also known as DHEA acetate, is a steroid hormone that is naturally produced in the body. It is synthesized from cholesterol in the adrenal gland, gonads, and brain. DHEA acetate is a precursor to both androgens and estrogens, making it an important hormone in the endocrine system. In recent years, DHEA acetate has gained attention as a potential therapeutic agent due to its various physiological effects.
Wirkmechanismus
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate exerts its effects through various mechanisms. It can act as a ligand for androgen and estrogen receptors, which can modulate gene expression. Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate can also inhibit the activity of enzymes such as 5-alpha reductase and aromatase, which are involved in the synthesis of androgens and estrogens. Additionally, Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate can stimulate the production of growth factors such as insulin-like growth factor 1 (IGF-1), which can promote cell growth and differentiation.
Biochemische Und Physiologische Effekte
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has various biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and enhance cognitive function. Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate can also improve insulin sensitivity and lipid metabolism, which can have beneficial effects on cardiovascular health. Additionally, Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has been shown to have anti-inflammatory and anti-oxidant effects, which can protect against various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has several advantages for lab experiments. It is commercially available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has some limitations. Its effects can vary depending on the dose and duration of treatment. Additionally, Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate can be metabolized into other hormones, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate. One area of interest is its potential use in the treatment of age-related diseases such as Alzheimer's disease and Parkinson's disease. Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has been shown to improve insulin sensitivity and lipid metabolism, which may make it a promising therapeutic agent for these diseases. Finally, further research is needed to fully understand the mechanisms of action of Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate and its potential side effects.
Synthesemethoden
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate can be synthesized from Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)-, which is commercially available. The synthesis involves acetylation of the hydroxyl groups at the 3 and 16 positions of Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- using acetic anhydride. The reaction is catalyzed by a Lewis acid such as pyridine or triethylamine. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has also been investigated for its potential use in the treatment of various diseases such as depression, osteoporosis, and autoimmune disorders.
Eigenschaften
CAS-Nummer |
16597-57-2 |
|---|---|
Produktname |
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- |
Molekularformel |
C23H32O5 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S,16S)-16-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)27-16-7-9-22(3)15(11-16)5-6-17-18(22)8-10-23(4)19(17)12-20(21(23)26)28-14(2)25/h5,16-20H,6-12H2,1-4H3/t16-,17+,18-,19-,20-,22-,23-/m0/s1 |
InChI-Schlüssel |
RWUHRLQWZKUBTF-HVWUICSASA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@@H](C4=O)OC(=O)C)C)C |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(C4=O)OC(=O)C)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(C4=O)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



